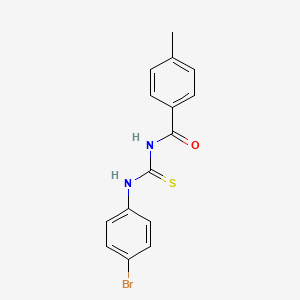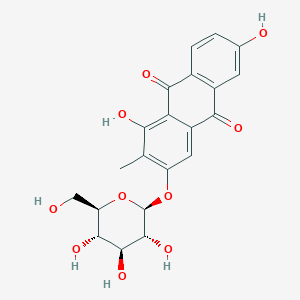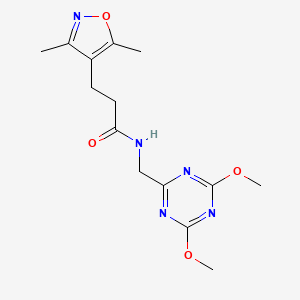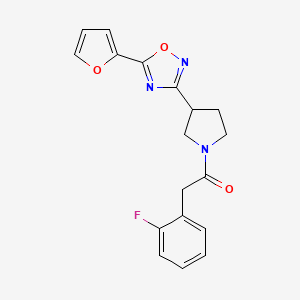
(5-Methoxy-2-phenylbenzofuran-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Methoxy-2-phenylbenzofuran-3-yl)(morpholino)methanone” is a chemical compound with the molecular formula C20H19NO4. It is intended for research use only and is not for human or veterinary use. This compound is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature . Benzofuran derivatives have been found to possess various types of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The molecular weight of this compound is 337.375.Scientific Research Applications
Synthesis and Imaging Applications
The synthesis of related compounds has been explored for potential applications in imaging, particularly for Parkinson's disease. For instance, a study focused on synthesizing a PET agent for imaging the LRRK2 enzyme in Parkinson's disease, utilizing a morpholino)methanone derivative. This compound demonstrated high radiochemical yield and purity, suggesting its utility in neurological imaging applications (Wang et al., 2017).
Crystal Structure and Antitumor Activity
Research on morpholino)methanone derivatives has also delved into their antitumor properties. A study synthesized a compound with distinct inhibition on the proliferation of several cancer cell lines, underscoring its potential in cancer therapy (Zhi-hua Tang & W. Fu, 2018).
Novel Synthesis Methods
Innovative synthesis methods for related compounds have been developed, highlighting the flexibility and potential of these compounds in creating novel therapeutic agents. For example, research on the synthesis of Vertilecanin C through nicotinic acid demonstrates the chemical versatility and potential applications of these compounds in drug development (S. Demirci et al., 2008).
Antioxidant Properties
Compounds related to "(5-Methoxy-2-phenylbenzofuran-3-yl)(morpholino)methanone" have been investigated for their antioxidant properties. A study synthesized derivatives and evaluated their in vitro antioxidant activities, demonstrating their potential as powerful antioxidants (Yasin Çetinkaya et al., 2012).
Antimicrobial and Antioxidant Studies
Furthermore, antimicrobial and antioxidant studies on benzofuran derivatives, including those related to "this compound," have shown promising results. These studies provide insights into the potential use of these compounds in treating infections and diseases associated with oxidative stress (S. Rashmi et al., 2014).
Future Directions
Benzofuran derivatives, such as “(5-Methoxy-2-phenylbenzofuran-3-yl)(morpholino)methanone”, have attracted attention due to their wide range of biological and pharmacological applications . Future research in this field could bring innovative pharmaceutical developments with a considerable spectrum of applications .
Properties
IUPAC Name |
(5-methoxy-2-phenyl-1-benzofuran-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-15-7-8-17-16(13-15)18(20(22)21-9-11-24-12-10-21)19(25-17)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTMFZFUTOCIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2C(=O)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2921739.png)


![Methyl (E)-4-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2921744.png)

![3-(2-ethoxyethyl)-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2921747.png)
![N'-(3-Chloro-2-methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2921748.png)
![2-(3,4-Dimethoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]acetamide](/img/structure/B2921749.png)


![N-methyl-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B2921753.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2921756.png)

